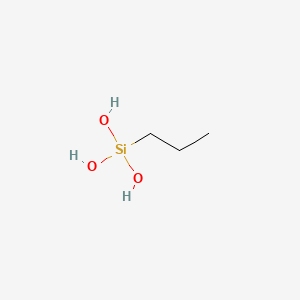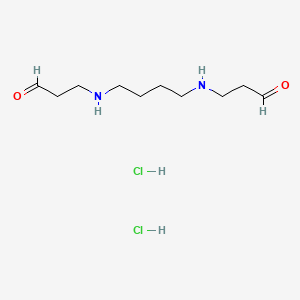
Propionaldehyde, 3,3'-(tetramethylenediimino)di-, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propionaldehyde, 3,3’-(tetramethylenediimino)di-, dihydrochloride is a chemical compound that belongs to the class of organic compounds known as aldehydes. It is characterized by the presence of a carbonyl group (C=O) attached to a carbon atom and a hydrogen atom. This compound is used in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propionaldehyde, 3,3’-(tetramethylenediimino)di-, dihydrochloride can be synthesized through several methods. One common method involves the oxidation of 1-propanol using a mixture of sulfuric acid and potassium dichromate. The reaction is carried out under reflux conditions, with the propionaldehyde vapor being immediately condensed into a suitable receiver to prevent over-oxidation to propionic acid .
Industrial Production Methods
Industrial production of propionaldehyde typically involves the hydroformylation of ethylene. . This method is preferred due to its efficiency and high yield.
Analyse Des Réactions Chimiques
Types of Reactions
Propionaldehyde, 3,3’-(tetramethylenediimino)di-, dihydrochloride undergoes various chemical reactions, including:
Reduction: It can be reduced to 1-propanol in the presence of a catalyst like aluminium isopropoxide.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate, aluminium isopropoxide, and various alkoxides and amines. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the products.
Major Products Formed
The major products formed from these reactions include propionic acid, 1-propanol, and various alcohol or imine derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Propionaldehyde, 3,3’-(tetramethylenediimino)di-, dihydrochloride has a wide range of applications in scientific research, including:
Biology: It is used in the study of biochemical pathways and as a reagent in various biological assays.
Mécanisme D'action
The mechanism of action of propionaldehyde, 3,3’-(tetramethylenediimino)di-, dihydrochloride involves its interaction with various molecular targets and pathways. It can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of various adducts, which can affect cellular processes and biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to propionaldehyde, 3,3’-(tetramethylenediimino)di-, dihydrochloride include:
Acetaldehyde: A simpler aldehyde with a similar structure but different reactivity and applications.
Butyraldehyde: Another aldehyde with a longer carbon chain, leading to different chemical properties and uses.
Uniqueness
Propionaldehyde, 3,3’-(tetramethylenediimino)di-, dihydrochloride is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form stable adducts with nucleophiles makes it particularly useful in various scientific and industrial applications .
Propriétés
Numéro CAS |
38770-24-0 |
|---|---|
Formule moléculaire |
C10H22Cl2N2O2 |
Poids moléculaire |
273.20 g/mol |
Nom IUPAC |
3-[4-(3-oxopropylamino)butylamino]propanal;dihydrochloride |
InChI |
InChI=1S/C10H20N2O2.2ClH/c13-9-3-7-11-5-1-2-6-12-8-4-10-14;;/h9-12H,1-8H2;2*1H |
Clé InChI |
CJZJLUJTJBXWFO-UHFFFAOYSA-N |
SMILES canonique |
C(CCNCCC=O)CNCCC=O.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



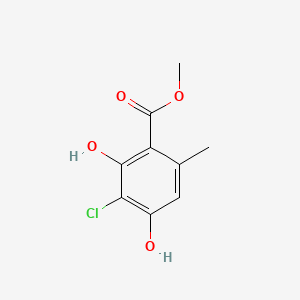
![6-Oxa-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B14675328.png)
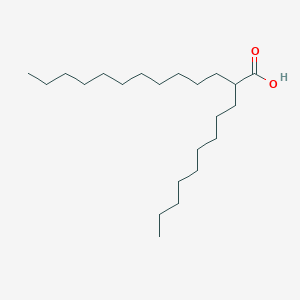
![1,1'-[Sulfonylbis(2-isothiocyanatobenzene-4,1-diyl)]bis(4-phenylpiperazine)](/img/structure/B14675352.png)
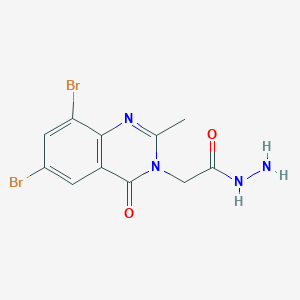
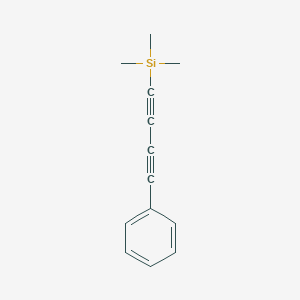
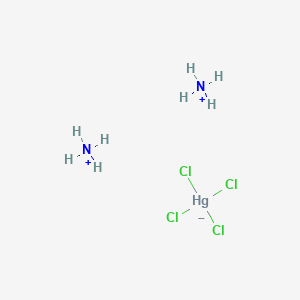
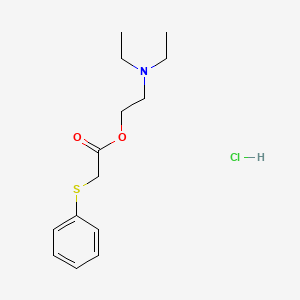
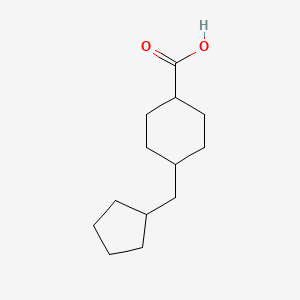
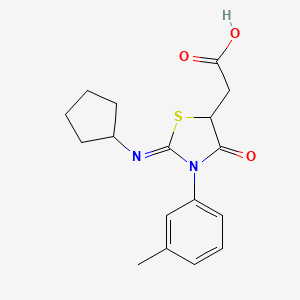

![Lithium, [1-(phenylsulfonyl)-1H-indol-2-yl]-](/img/structure/B14675412.png)
